molecular formula C7H13N3 B150761 (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine CAS No. 352018-93-0

(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine

Cat. No. B150761
M. Wt: 139.2 g/mol
InChI Key: DGVBHLRORWEBLP-UHFFFAOYSA-N
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Description

The compound (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine, typically involves the construction of the pyrazole ring followed by functionalization at the appropriate positions. In the case of the related compound (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, the synthesis starts from commonly available materials and involves a key fluorination step using diethylaminosulfur trifluoride or sulfur tetrafluoride, leading to the formation of the desired fluorinated pyrazole derivatives in 35-36% overall yields .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be influenced by the substitution pattern on the pyrazole ring. For instance, the X-ray molecular structure of 4-methylpyrazole, a simpler analogue, shows that it crystallizes as a trimer with localized N–H protons at 100 K. The presence of methyl substituents on the carbon atoms of the pyrazole ring can affect the tautomeric forms and the solid-state structure of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acylation and condensation. For example, 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one, a related pyrazole compound, was acylated with acid chlorides, and the resulting acyl derivatives were condensed with primary amines to afford enamines. These reactions are guided by the stabilization of the resulting structures through intramolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The melting points and thermal behavior of NH-pyrazoles with only C-methyl substituents have been studied using differential scanning calorimetry. The analysis of these properties is based on the solid-state structures and the number and position of C-methyl substituents, which can influence the stability and reactivity of the compounds .

Scientific Research Applications

Synthesis of Fluorinated Derivatives

(Ivonin et al., 2015) explored the synthesis of fluorinated derivatives of pyrazole compounds, emphasizing their potential as building blocks in drug discovery and medicinal chemistry. The study highlights the fluorination of trisubstituted pyrazole derivatives as a key step in creating these compounds.

Pyrazole Derivatives in Cancer Research

(Liu et al., 2017) studied the synthesis of 3-phenyl-1H-pyrazole derivatives, which play a crucial role in developing biologically active compounds, particularly in cancer research. This study optimized the synthetic method and highlighted the potential of these compounds in molecular targeted therapy.

Dipeptidyl Peptidase Inhibitors

(Hsu et al., 2009) reported on pyrazole compounds as inhibitors of dipeptidyl peptidases. The study evaluated their biological activities and selective inhibition properties, which are significant in developing new classes of therapeutic agents.

Antimicrobial and Antioxidant Agents

(Chennapragada & Palagummi, 2018) conducted research on pyrazole derivatives, revealing their antimicrobial and antioxidant potential. This suggests their use in new drug discovery and medicinal research.

Cobalt(II) Complexes in Catalysis

(Choi et al., 2015) explored Cobalt(II) complexes containing pyrazole-based ligands, demonstrating their application in catalysis, specifically in polymerization reactions.

Antimicrobial Evaluation

(Ningaiah et al., 2014) synthesized a series of pyrazole-integrated compounds and evaluated their antimicrobial properties, suggesting their potential as antimicrobial agents.

Photochromic Diarylethene Derivatives

(Yang et al., 2007) focused on the synthesis of diarylethene derivatives with a pyrazole unit, studying their photochromic properties, which could be significant in materials science.

Ethylene-like Biological Activity

(Oh et al., 2017) discovered a compound based on pyrazole that induces a triple response in Arabidopsis, similar to ethylene. This highlights its potential in agricultural and plant biology research.

Cyclooxygenase-2 Inhibitors

(Penning et al., 1997) identified sulfonamide-containing 1,5-diarylpyrazole derivatives as inhibitors of cyclooxygenase-2, contributing to the development of new therapeutic agents for conditions like arthritis.

Heterocyclic Chemistry

(Tohnachev et al., 1994) investigated the reaction of pyrazole derivatives in heterocyclic chemistry, emphasizing their significance in creating diverse chemical structures.

Safety And Hazards

“(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine” is reported to cause severe skin burns and eye damage . If swallowed, it is advised to rinse the mouth and not to induce vomiting. Eye protection and face protection should be worn when handling this compound .

properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5-7(4-8)6(2)10(3)9-5/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVBHLRORWEBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380069
Record name (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine

CAS RN

352018-93-0
Record name (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3,5-Trimethyl-1H-pyrazol-4-yl)methylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MK Ibrayev, OA Nurkenov, ZB Rakhimberlinova… - Molecules, 2022 - mdpi.com
The interaction results of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles as well as cytisine and salsoline alkaloids were presented in this paper. It was shown that the …
Number of citations: 3 www.mdpi.com

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